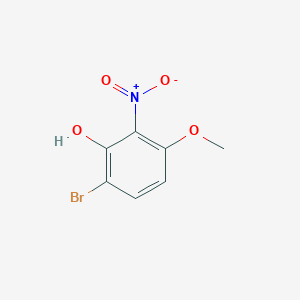

6-Bromo-3-methoxy-2-nitrophenol

Description

Contextual Significance of Substituted Phenols and Nitrophenols in Contemporary Chemical Science

Substituted phenols are a class of organic compounds characterized by a hydroxyl group attached to an aromatic ring that also bears other functional groups. orgsyn.orgresearchgate.net These compounds are of immense importance in chemical science, serving as foundational materials for a wide array of products, including pharmaceuticals, agrochemicals, dyes, and polymers. orgsyn.orgmedchemexpress.com The substituents on the phenolic ring profoundly influence the compound's physical and chemical properties, such as acidity, reactivity, and biological activity. researchgate.net

Nitrophenols, a subset of substituted phenols, are characterized by the presence of one or more nitro groups on the aromatic ring. nih.gov The strong electron-withdrawing nature of the nitro group significantly impacts the electronic environment of the phenol (B47542), making the hydroxyl group more acidic and influencing the regioselectivity of further chemical transformations. nih.gov Nitrophenols are key precursors in the synthesis of various industrial chemicals and active pharmaceutical ingredients. medchemexpress.comchemicalbook.com For instance, they are used in the production of dyes, leather preservatives, and even analgesics. bldpharm.com

Research Rationale for Systematic Investigation of Halogenated and Alkoxylated Nitrophenol Derivatives

The systematic investigation of halogenated and alkoxylated nitrophenol derivatives, such as 6-Bromo-3-methoxy-2-nitrophenol, is driven by the desire to fine-tune the properties and reactivity of these molecules for specific synthetic applications.

Halogenation , the introduction of a halogen atom (e.g., bromine), provides a reactive handle for a variety of cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The position of the halogen is crucial and can direct the outcome of subsequent reactions. The presence of a bromine atom, as in the target molecule, opens up avenues for reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the construction of complex molecular scaffolds.

Alkoxylation , the presence of an alkoxy group like methoxy (B1213986), also modulates the electronic properties of the aromatic ring. The methoxy group is an electron-donating group, which can influence the reactivity of the ring in electrophilic aromatic substitution reactions. Its presence can also be important for the biological activity of the final product.

The combination of these functional groups on a nitrophenol core creates a highly versatile building block with a predictable pattern of reactivity, making it an attractive target for systematic investigation in the pursuit of new synthetic methodologies and novel compounds.

Overview of Key Academic Inquiry Areas Pertaining to this compound

While dedicated research articles focusing solely on this compound are not abundant, its importance can be inferred from its role as a key intermediate in various synthetic endeavors. The primary areas of academic inquiry related to this compound revolve around its:

Synthesis and Derivatization: Developing efficient and selective methods for the synthesis of this compound itself is a key research area. Furthermore, exploring its reactivity and using it to synthesize a variety of derivatives is a central theme. This includes the reduction of the nitro group to an amine, which opens up another avenue for functionalization, and the use of the bromine atom in cross-coupling reactions.

Application in Medicinal Chemistry: The structural motif of this compound is found within more complex molecules that exhibit biological activity. For example, related bromo-nitrophenol derivatives are used in the synthesis of pharmaceuticals like Eltrombopag, a thrombopoietin receptor agonist. chemicalbook.com This highlights the interest in using this and similar compounds as starting materials for the discovery and development of new drugs.

Intermediate in Complex Molecule Synthesis: Beyond specific applications in medicinal chemistry, this compound serves as a versatile building block for the synthesis of a range of complex organic molecules. Its multiple functional groups allow for a stepwise and controlled elaboration of the molecular structure.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆BrNO₄ |

| Molecular Weight | 248.03 g/mol |

| Appearance | Likely a solid |

| CAS Number | 71463994 |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-methoxy-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO4/c1-13-5-3-2-4(8)7(10)6(5)9(11)12/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMUUEFMOLCQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Bromo 3 Methoxy 2 Nitrophenol

Strategies for Regioselective Introduction of Functional Groups

The introduction of multiple substituents onto an aromatic ring requires careful planning to achieve the desired isomer. The order of reactions and the nature of the existing groups are critical in directing subsequent functionalization.

Sequential Nitration and Bromination Approaches to Substituted Phenols

A plausible synthetic route to 6-bromo-3-methoxy-2-nitrophenol involves the sequential nitration and bromination of a simpler phenol (B47542) precursor, such as 3-methoxyphenol (B1666288). The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are both activating and ortho-, para-directing. quora.com This means they increase the rate of electrophilic aromatic substitution and direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them.

Starting with 3-methoxyphenol, nitration would be directed to the 2, 4, and 6 positions. Given the strong activating nature of the hydroxyl and methoxy groups, nitration can often be achieved under mild conditions, for instance, using dilute nitric acid at room temperature. rsc.org Following nitration to produce an intermediate like 3-methoxy-2-nitrophenol, a subsequent bromination step would be influenced by all three existing groups. The newly introduced nitro group is a deactivating, meta-director. quora.com The final placement of the bromine atom at the 6-position would be the result of the cumulative directing effects of the ortho-, para-directing hydroxyl and methoxy groups and the meta-directing nitro group.

Conversely, one could envision a route starting with the bromination of 3-methoxyphenol, followed by nitration. The regioselectivity of phenol bromination can be challenging due to the high reactivity of the ring. chemistryviews.org However, methods using reagents like HBr in the presence of sterically hindered sulfoxides have been developed to improve regioselectivity. ccspublishing.org.cn

Electrophilic Aromatic Substitution for Direct Functionalization

Electrophilic aromatic substitution (EAS) is the fundamental mechanism for introducing bromo and nitro groups onto the phenol ring. The success of synthesizing a specific isomer like this compound hinges on understanding the directing effects of the substituents involved.

The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups that donate electron density into the aromatic ring through resonance, making the ortho and para positions particularly susceptible to electrophilic attack. minia.edu.eglibretexts.org In contrast, the nitro (-NO₂) group is a strong deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position. quora.com Halogens, like bromine (-Br), are generally considered deactivating yet ortho-, para-directing. libretexts.org The interplay of these electronic effects governs the regiochemical outcome of the synthesis.

| Functional Group | Effect on Reactivity | Directing Influence |

|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

| -Br (Bromo) | Weakly Deactivating | Ortho, Para |

Precursor Synthesis and Intermediate Derivatization Pathways

The synthesis of complex molecules often proceeds through the preparation and modification of key intermediates.

Synthesis of Halogenated Phenol Intermediates and Substituted Nitrobenzenes

The synthesis of halogenated nitrophenols is a crucial step in the production of many chemical compounds. For example, 2-bromo-6-nitrophenol (B84729) is a known intermediate. chemicalbook.commedchemexpress.com One documented synthesis involves the nitration of 2-bromophenol (B46759). chemicalbook.com In this procedure, 2-bromophenol is treated with sodium nitrate (B79036) in a solution of sulfuric acid and water at a controlled temperature to yield 2-bromo-6-nitrophenol. chemicalbook.com Similarly, the dibromination of p-nitrophenol to yield 2,6-dibromo-4-nitrophenol (B181593) is another example of synthesizing a halogenated nitrophenol intermediate. orgsyn.org

The synthesis of nitrophenols can also be achieved through various methods, including the nitration of phenolic compounds using reagents like bismuth nitrate pentahydrate or via ipso-nitration of arylboronic acids. dergipark.org.trorganic-chemistry.org

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Bromophenol | Sodium Nitrate, Sulfuric Acid, Water | 2-Bromo-6-nitrophenol | 42.8% | chemicalbook.com |

| p-Nitrophenol | Bromine, Acetic Acid | 2,6-Dibromo-4-nitrophenol | Not specified | orgsyn.org |

| 4-Fluoro-2-methoxy-1-nitrobenzene | Sodium Hydroxide, Water, DMSO | 3-Methoxy-4-nitrophenol | 95% | chemicalbook.com |

Preparation of Phenolic Aldehyde Precursors Relevant to the Compound Scaffold

Phenolic aldehydes with substitution patterns similar to this compound serve as important precursors in various synthetic applications. For instance, the synthesis of 4-nitro-2-hydroxy-3-methoxy benzaldehyde (B42025) has been reported. nih.gov The process begins with the acetylation of vanillin, followed by nitration using fuming nitric acid and sulfuric acid. The resulting nitrated material is then hydrolyzed to afford the phenolic aldehyde. nih.gov Such compounds, containing nitro, hydroxyl, and methoxy groups, are structurally relevant to the target scaffold and highlight the methods used to introduce these functionalities in a controlled manner. The Henry reaction, a base-catalyzed reaction between a nitroalkane and an aldehyde or ketone, is another fundamental process for creating nitro-functionalized alcohol precursors. organic-chemistry.orgwikipedia.org

Etherification Reactions for Methoxy Group Incorporation

The methoxy group in this compound is typically introduced via an etherification reaction, most commonly by the methylation of a corresponding phenolic hydroxyl group. A general method for synthesizing 3-methoxyphenol involves the reaction of resorcinol (B1680541) with dimethyl sulfate (B86663) in the presence of sodium hydroxide. chemicalbook.comchemicalbook.com

In a more targeted example relevant to the target compound, the phenolic hydroxyl of 2-bromo-6-nitrophenol can be protected as a methyl ether by reacting it with methyl iodide. google.com A similar etherification has been demonstrated using benzyl (B1604629) chloride in the presence of potassium carbonate and potassium iodide in acetone (B3395972) to produce benzyl 2-bromo-6-nitrophenyl ether. google.com These reactions illustrate a common strategy where a halogenated nitrophenol is first synthesized, followed by etherification to install the methoxy group.

| Phenolic Precursor | Reagent(s) | Base | Product | Reference |

|---|---|---|---|---|

| Resorcinol | Dimethyl sulfate | Sodium hydroxide | 3-Methoxyphenol | chemicalbook.com |

| 2-Bromo-6-nitrophenol | Benzyl chloride, Potassium iodide | Potassium carbonate | Benzyl 2-bromo-6-nitrophenyl ether | google.com |

| 2-Bromo-6-nitrophenol | Methyl iodide | Not specified | 2-Bromo-6-nitroanisole | google.com |

| 3-Benzyl-6-bromo-2-chloroquinoline | Sodium methoxide | - | 3-Benzyl-6-bromo-2-methoxyquinoline | google.com |

Mechanistic Considerations in Williamson Ether Synthesis Applied to Halogenated Nitrophenols

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide ion acts as the nucleophile, attacking an electrophilic carbon atom bearing a good leaving group, typically a halide. wikipedia.orgmasterorganicchemistry.com

For this reaction to be effective, several conditions must be met. The alkylating agent should ideally be a primary halide, as secondary and tertiary halides are prone to undergo elimination reactions as a side reaction, especially in the presence of a strong base like an alkoxide. masterorganicchemistry.com

When applying this synthesis to halogenated nitrophenols, such as forming an ether from the hydroxyl group of a compound like this compound, specific electronic factors come into play. The synthesis would involve deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide. However, the presence of the strongly electron-withdrawing nitro group on the aromatic ring decreases the pKa of the phenol, making it more acidic, but it also diminishes the nucleophilicity of the resulting phenoxide anion by delocalizing the negative charge. This reduced nucleophilicity can slow down the rate of the desired SN2 reaction. Conversely, the reaction is frequently used to prepare ethers from two alcohols, where one is first converted to a suitable leaving group like a tosylate. wikipedia.org

Alternative Methoxylation Strategies in Aromatic Systems

While the Williamson ether synthesis is a classic method, several modern alternatives exist for the methoxylation of aromatic systems, which can be advantageous depending on the substrate and desired outcome.

One advanced strategy is the Palladium/Norbornene (Pd/NBE) cooperative catalysis, which enables the direct ortho-C–H methoxylation of aryl halides. nih.gov This method utilizes a unique N,N-bissulfonylmethoxyamine as the oxygen electrophile. Mechanistic studies suggest a unique SN2-type pathway where an electron-rich Pd(II) species acts as the nucleophile attacking the N-O reagent. nih.gov This approach allows for the streamlined synthesis of complex methyl aryl ethers from readily available starting materials. nih.gov

Another significant alternative involves copper-catalyzed methoxylation of aryl halides. These methods can overcome some limitations of traditional approaches, such as intolerance to base-sensitive functional groups. google.com A recently developed protocol uses inexpensive cuprous halide as the catalyst, which, in combination with a specific ligand, can effectively methoxylate a variety of aryl and heteroaryl halides with good functional group compatibility under mild conditions. google.com

Below is a comparative table of these methoxylation strategies.

Table 1: Comparison of Aromatic Methoxylation Strategies| Method | Typical Substrate | Key Reagents | Advantages | Considerations |

|---|---|---|---|---|

| Williamson Ether Synthesis | Phenol (as phenoxide) | Alkyl Halide, Base | Well-established, simple | Best with primary halides; phenoxide nucleophilicity can be an issue. masterorganicchemistry.com |

| Pd/NBE C-H Methoxylation | Aryl Halide | Pd Catalyst, Norbornene, N-O Reagent | Direct C-H functionalization, high selectivity | Requires specific catalyst system and reagents. nih.gov |

| Copper-Catalyzed Methoxylation | Aryl Halide | Cu(I) Halide, Ligand, Base | Good functional group tolerance, mild conditions | Catalyst and ligand choice are crucial for efficiency. google.com |

Transformations of the Nitro Group and Other Functionalizations

The nitro group is one of the most versatile functional groups in aromatic chemistry, primarily due to its ability to be reduced to various other nitrogen-containing functionalities.

Reduction of the Nitro Moiety to Amino Groups and Other Reduced Forms

The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This reduction changes the electronic properties of the substituent from strongly electron-deactivating and meta-directing to strongly electron-activating and ortho-, para-directing. masterorganicchemistry.com

Several reliable methods exist for this purpose:

Catalytic Hydrogenation: This is a widely used method, employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comwikipedia.org

Metal-Acid Systems: The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and effective approach. masterorganicchemistry.com

Sulfide (B99878) Reagents: Sodium sulfide or sodium hydrosulfite can be used for the reduction. wikipedia.org This method can be particularly useful for selective reductions. For instance, in 2,4-dinitrophenols, the nitro group at the 2-position can be selectively reduced. google.com

A noteworthy development is the chemoselective reduction of nitro groups positioned ortho to a hydroxyl group using borane (B79455) in THF (BH₃-THF) without a metal catalyst. jrfglobal.com The presence of the adjacent hydroxyl group is crucial, as it is believed to facilitate the hydrogen transfer to the nitro group via a cyclic transition state. jrfglobal.com This selectivity is highly valuable in multi-functionalized molecules.

The reduction can also be stopped at intermediate stages. For example, aryl hydroxylamines can be formed using reagents like zinc metal in aqueous ammonium (B1175870) chloride or catalytic rhodium on carbon with hydrazine. wikipedia.org

Table 2: Reagents for Nitro Group Reduction

| Reagent(s) | Product | Key Features |

|---|---|---|

| H₂, Pd/C (or PtO₂, Raney Ni) | Amine | General and clean catalytic method. masterorganicchemistry.com |

| Fe, Sn, or Zn with HCl | Amine | Classic, robust, and widely used metal-acid reduction. masterorganicchemistry.com |

| Na₂S or Na₂S₂O₄ | Amine | Can offer selectivity in polynitrated compounds. wikipedia.orggoogle.com |

| BH₃-THF | Amine | Selective for nitro groups ortho to a hydroxyl group. jrfglobal.com |

Oxidation Reactions within the Aromatic Core

The phenolic ring itself is susceptible to oxidation, a reaction that is significantly influenced by the nature of its substituents. The oxidation of phenols can lead to the formation of products like benzoquinones and hydroquinones. researchgate.net

The presence of electron-withdrawing groups, such as the nitro group (-NO₂), generally decreases the rate of oxidation compared to unsubstituted phenol. doi.org One study examining the oxidation of various phenolic compounds found that the rate constant for 4-nitrophenol (B140041) was significantly lower than that for phenol, 4-methylphenol, or 4-methoxyphenol. doi.org This is attributed to the higher bond dissociation energy of the O-H bond in nitrophenols, making the initial hydrogen abstraction step more difficult. doi.org

In supercritical water oxidation studies, it was observed that nitrophenols react more rapidly than methoxy-substituted phenols, though a significant portion of this reactivity is due to thermolysis (non-oxidative decomposition) rather than direct oxidation. psu.edu The primary products from the oxidation of 4-nitrophenol have been identified as benzoquinone and, to a lesser extent, hydroquinone. researchgate.net The reaction can be influenced by various factors, including the choice of oxidant (e.g., TBHP, H₂O₂), temperature, and the presence of a catalyst. researchgate.net Furthermore, radical-mediated reactions, involving species like hydroxyl (HO•) or carbonate (CO₃•⁻) radicals, are also an important degradation pathway for nitrophenols in various environments. acs.org

Elucidation of Reaction Mechanisms and Kinetic Studies Involving 6 Bromo 3 Methoxy 2 Nitrophenol

Mechanistic Investigations of Halogenation and Nitration Reactions on Substituted Phenols

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and for substituted phenols like 6-bromo-3-methoxy-2-nitrophenol, the existing substituents profoundly influence the reaction's rate and regioselectivity. numberanalytics.comwikipedia.org

Influence of Substituent Effects on Electrophilic Aromatic Substitution Regioselectivity

The reactivity of an aromatic ring towards an incoming electrophile is governed by the electron-donating or electron-withdrawing nature of the substituents attached to it. numberanalytics.comlibretexts.org Activating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive than benzene (B151609), while deactivating groups decrease electron density, slowing the reaction. wikipedia.orglumenlearning.com

In the case of this compound, the aromatic ring possesses four distinct substituents, each exerting its own inductive and resonance effects:

Hydroxyl (-OH) Group: This is a strongly activating group due to its ability to donate a lone pair of electrons to the ring via resonance. libretexts.orglumenlearning.com This effect significantly stabilizes the carbocation intermediate (arenium ion) formed during the substitution. It is a powerful ortho-, para-director. numberanalytics.comchemistrysteps.com

Methoxy (B1213986) (-OCH3) Group: Similar to the hydroxyl group, the methoxy group is also strongly activating and an ortho-, para-director because of its resonance electron-donating capabilities. libretexts.org

Bromo (-Br) Group: Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect but are ortho-, para-directing because their lone pairs can participate in resonance stabilization of the arenium ion intermediate. libretexts.orgquora.com

Nitro (-NO2) Group: The nitro group is a strongly deactivating group. lumenlearning.com It withdraws electron density from the ring through both strong inductive and resonance effects, which destabilizes the arenium ion intermediate. It is a meta-director. libretexts.org

Table 1: Substituent Effects on Electrophilic Aromatic Substitution This interactive table summarizes the effects of the substituents present on the this compound ring.

| Substituent | Effect on Reactivity | Directing Influence | Primary Mechanism |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Resonance donation |

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para | Resonance donation |

| -Br (Bromo) | Deactivating | Ortho, Para | Inductive withdrawal, Resonance donation |

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Inductive and Resonance withdrawal |

Reaction Pathways and Transition State Analysis

The general mechanism for electrophilic aromatic substitution proceeds in two main steps:

Attack by the electrophile (e.g., the nitronium ion, NO₂⁺) on the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org This step is typically the rate-determining step.

Deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring. masterorganicchemistry.com

For phenols, these reactions are often rapid and may not require a strong Lewis acid catalyst, which is typically needed for less activated rings like benzene. chemistrysteps.combyjus.com The nitration of phenols can be achieved with dilute nitric acid, while concentrated nitric acid often leads to polysubstitution and oxidation products. byjus.commlsu.ac.in

The transition state of the rate-determining step resembles the arenium ion intermediate. The stability of this intermediate dictates the reaction's regioselectivity. Electron-donating groups like -OH and -OCH₃ stabilize the positive charge in the ring, particularly when the charge is located on the carbon atom bearing the substituent, which occurs in ortho and para attack. Conversely, electron-withdrawing groups like -NO₂ destabilize this intermediate. Therefore, the directing effects of the substituents are a direct consequence of their ability to stabilize or destabilize the transition states leading to the various possible isomers.

Mechanistic Studies of Nitro Group Reductions and Other Transformations

The reduction of aromatic nitro compounds is a significant transformation, often yielding amines that are valuable synthetic intermediates. wikipedia.org This process can be achieved through various methods, including catalytic hydrogenation or using chemical reducing agents like metals in acidic media. wikipedia.org

Electron Transfer and Proton Transfer Processes in Nitro Compound Reactivity

The reduction of a nitro group (-NO₂) to an amino group (-NH₂) is a six-electron process that proceeds through several intermediate stages. nih.gov The mechanism can occur via two primary pathways:

Radical Mechanism (Single-Electron Transfer): This pathway involves the sequential transfer of single electrons. The nitro group first accepts an electron to form a nitro anion radical. This radical can undergo further reduction and protonation steps, passing through nitroso (-NO) and hydroxylamino (-NHOH) intermediates before the final amine is formed. nih.gov Many enzymatic nitroreductases operate via this mechanism. nih.gov

Hydride Transfer (Two-Electron Transfer): In this pathway, the reduction occurs through successive two-electron steps. The nitro group is first reduced to the nitroso compound, which is rapidly reduced further to the hydroxylamino derivative. nih.gov The reduction of the nitroso intermediate is typically much faster than the initial reduction of the nitro group. nih.gov The hydroxylamino compound is then reduced to the final amine.

Table 2: Key Intermediates in the Reduction of an Aromatic Nitro Group This table outlines the progression of intermediates during the reduction of a nitro group to an amine.

| Intermediate Compound | Functional Group | Oxidation State of Nitrogen |

| Nitro Compound | -NO₂ | +3 |

| Nitroso Compound | -NO | +1 |

| Hydroxylamino Compound | -NHOH | -1 |

| Amino Compound (Aniline) | -NH₂ | -3 |

The specific pathway and the observed intermediates can depend on the reducing agent and the reaction conditions. mdpi.com For instance, certain reducing agents and conditions can be selected to stop the reduction at the hydroxylamine (B1172632) stage. wikipedia.org

Nucleophilic Substitution Reactions on Substituted Nitroaromatics

While electrophilic substitution is characteristic of electron-rich aromatic rings, electron-deficient rings, such as those bearing nitro groups, are susceptible to nucleophilic aromatic substitution (SₙAr). d-nb.info

Aromatic Nucleophilic Substitution Mechanisms in Halogenated Methoxynitrophenols

The SₙAr mechanism allows for the replacement of a leaving group, such as a halide, by a nucleophile. nih.gov This reaction is facilitated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. nih.gov

The established mechanism involves two steps:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom in this compound). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The electron-withdrawing nitro group is crucial for stabilizing the negative charge of this intermediate through resonance.

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (e.g., Br⁻). The addition of the nucleophile is generally the slow, rate-determining step. nih.gov

Recent mechanistic studies have shown that the initial nucleophilic addition to a halonitroarene can occur faster at a position occupied by hydrogen than at the one occupied by the halogen. d-nb.inforesearchgate.net These initially formed σH-adducts are typically in a rapid equilibrium and can dissociate, allowing the slower, irreversible substitution of the halogen to proceed. researchgate.net In the context of this compound, the nitro group activates the ring towards nucleophilic attack, making the bromo substituent a viable leaving group for SₙAr reactions.

Table 3: Factors Influencing Aromatic Nucleophilic Substitution (SₙAr) This interactive table details the key factors that affect the rate and feasibility of SₙAr reactions.

| Factor | Influence on SₙAr Reaction | Rationale |

| Electron-Withdrawing Groups | Accelerates reaction | Stabilizes the negative charge of the Meisenheimer complex. |

| Leaving Group Ability | Affects rate (departure step) | Better leaving groups (more stable anions) depart more easily. |

| Nucleophile Strength | Affects rate (addition step) | Stronger nucleophiles attack the electron-deficient ring more readily. |

| Solvent | Can influence rate | Polar aprotic solvents can solvate the cation but not the nucleophile, increasing its reactivity. |

Intramolecular Cyclization and Rearrangement Pathways

The most prominent intramolecular reaction involving this compound is its cyclization to form substituted benzoxazoles. This transformation is of significant interest in synthetic organic chemistry due to the wide range of biological activities exhibited by benzoxazole (B165842) derivatives. The generally accepted mechanism for this type of reaction proceeds through a reductive cyclization pathway.

The initial and critical step is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This can be achieved using various reducing agents. The resulting intermediate, an aminophenol, is highly reactive and poised for intramolecular cyclization. The lone pair of electrons on the newly formed amino group acts as a nucleophile, attacking the carbon atom bearing the hydroxyl group. Subsequent dehydration leads to the formation of the stable benzoxazole ring system.

While specific studies on this compound are not extensively documented in publicly available literature, the reaction pathway can be inferred from studies on similarly substituted 2-nitrophenols. The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group on the aromatic ring can influence the electron density of the ring and the acidity of the phenolic proton, thereby affecting the rate and efficiency of the cyclization process. For instance, in related reactions, the presence of electron-withdrawing groups can sometimes decrease the reactivity of the starting aminophenol.

Rearrangement pathways for this specific molecule are less commonly reported. However, under certain conditions, such as photochemical reactions, nitrophenols can undergo rearrangements. For instance, some nitrophenols are known to form nitrous acid upon photolysis, a process that involves intramolecular hydrogen transfer.

Theoretical and Experimental Kinetic Analysis

A thorough understanding of the reaction kinetics is essential for optimizing reaction conditions and maximizing the yield of desired products. This involves determining reaction rate constants, activation energies, and the influence of external factors like catalysts and solvents.

Determination of Reaction Rate Constants and Activation Energies

Precise experimental data on the reaction rate constants and activation energies for the intramolecular cyclization of this compound is scarce in scientific literature. However, kinetic studies on the reactions of related nitrophenols can provide valuable estimations. For example, the rate of bromination of nitrophenols has been studied, indicating that the position of the nitro group significantly affects the reaction rate. Specifically, the specific reaction rates for the bromination of ortho, meta, and para-nitrophenol in aqueous solution at pH 7 and 26.0 °C were found to be 7294, 6147, and 9286 M⁻¹s⁻¹, respectively. researchgate.net While this is an intermolecular reaction, it highlights the influence of substituent positioning on reactivity.

The determination of these kinetic parameters for the intramolecular cyclization of this compound would typically involve monitoring the concentration of the reactant or product over time using spectroscopic methods (e.g., UV-Vis or NMR spectroscopy) under controlled temperature conditions. The data would then be fitted to appropriate rate laws to extract the rate constants. The activation energy could subsequently be determined by measuring the rate constants at different temperatures and applying the Arrhenius equation.

Theoretical calculations, such as Density Functional Theory (DFT), can also be employed to model the reaction pathway, identify the transition state, and calculate the activation energy barrier. These computational approaches provide valuable insights into the reaction mechanism at a molecular level.

Hypothetical Reaction Kinetic Data

Below is a hypothetical data table illustrating the kind of information that would be sought in experimental kinetic analysis of the intramolecular cyclization of this compound.

| Temperature (K) | Initial Concentration (M) | Rate Constant (s⁻¹) |

| 323 | 0.1 | 1.5 x 10⁻⁴ |

| 333 | 0.1 | 3.2 x 10⁻⁴ |

| 343 | 0.1 | 6.8 x 10⁻⁴ |

| 353 | 0.1 | 1.4 x 10⁻³ |

This table is for illustrative purposes only and does not represent actual experimental data.

Catalytic Effects on Reaction Dynamics (e.g., Solvatochromism, Acid-Base Catalysis)

Catalysts can significantly influence the rate and selectivity of the intramolecular cyclization of this compound.

Acid-Base Catalysis: The cyclization of aminophenols is often catalyzed by acids or bases. creative-enzymes.com In the context of this compound, after the initial reduction of the nitro group, an acidic catalyst can protonate the hydroxyl group, making it a better leaving group (water) and thus facilitating the ring closure. wikipedia.orgyoutube.com Conversely, a basic catalyst can deprotonate the amino group, increasing its nucleophilicity and promoting the attack on the carbon bearing the hydroxyl group. The pH of the reaction medium is therefore a critical parameter to control.

Solvatochromism: While not a catalytic effect in the traditional sense, the phenomenon of solvatochromism, where the color of a compound changes with the polarity of the solvent, can be observed in nitrophenols. acs.orgnih.govacs.org This is due to the differential stabilization of the ground and excited electronic states of the molecule by the solvent. The study of the solvatochromic behavior of this compound could provide insights into the nature of its intramolecular charge transfer characteristics, which can be relevant to its reactivity.

Influence of Solvent Systems on Reaction Rates and Selectivity

The choice of solvent can have a profound impact on the kinetics and outcome of the intramolecular cyclization of this compound. The solvent can influence the reaction rate by stabilizing or destabilizing the reactants, transition states, and products to different extents.

For a reaction proceeding through a polar transition state, a polar solvent will typically increase the reaction rate by stabilizing the transition state more than the reactants. The solubility of the starting material and any catalysts used is also a crucial factor to consider when selecting a solvent.

In the case of the reductive cyclization of nitrophenols, the choice of solvent can also affect the activity of the reducing agent. For example, the reduction of 4-nitrophenol (B140041) with sodium borohydride (B1222165) is significantly slower in the presence of alcohols compared to water. scispace.com This is attributed to factors such as the higher solubility of oxygen in alcohols, which can interfere with the reduction process.

Table of Solvent Effects on a Hypothetical Reaction Rate

The following table illustrates how different solvents might affect the relative rate of the intramolecular cyclization of this compound.

| Solvent | Dielectric Constant (ε) | Relative Rate |

| Toluene | 2.4 | 1.0 |

| Tetrahydrofuran (THF) | 7.6 | 3.5 |

| Acetonitrile (B52724) | 37.5 | 8.2 |

| Dimethylformamide (DMF) | 36.7 | 12.0 |

| Water | 80.1 | 5.7 |

This table presents hypothetical data for illustrative purposes. The actual effect of a solvent would need to be determined experimentally. The trend suggests that more polar aprotic solvents might accelerate the reaction, while protic solvents like water could have a more complex role due to hydrogen bonding interactions.

Advanced Spectroscopic Characterization and Analytical Methodologies for 6 Bromo 3 Methoxy 2 Nitrophenol

Electronic Spectroscopy Applications

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. These transitions are highly sensitive to the molecular structure and its environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Profiles

UV-Vis spectroscopy is a fundamental technique used to identify the electronic transitions of a molecule. For 6-Bromo-3-methoxy-2-nitrophenol, the absorption profile is expected to be a composite of the transitions associated with the phenolic chromophore, further modified by the presence of the nitro, bromo, and methoxy (B1213986) substituents. The nitrophenol system generally exhibits absorption bands in the 200–400 nm range. rsc.org The primary electronic transitions are typically π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the benzene (B151609) ring and the nitro group. The n → π* transitions, which are typically weaker, involve the excitation of a non-bonding electron from the oxygen atoms of the hydroxyl, methoxy, or nitro groups to a π* antibonding orbital.

The specific substitution pattern of this compound—with an electron-donating hydroxyl and methoxy group and an electron-withdrawing nitro group—is expected to lead to significant charge-transfer character in its electronic transitions. nih.gov The presence of these auxochromes and chromophores typically results in a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The exact position and intensity of these absorption bands are also sensitive to the solvent polarity and pH, as deprotonation of the phenolic hydroxyl group to form a phenolate (B1203915) ion significantly alters the electronic structure and extends the conjugation, leading to a further red shift. rsc.org

| Predicted UV-Vis Absorption Data for this compound | | :--- | :--- | | Solvent | Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) (Illustrative) | Transition Assignment | | Methanol (B129727) | ~280-290 | ~5,000 - 8,000 | π → π* | | Methanol | ~350-370 | ~2,000 - 4,000 | n → π* / Intramolecular Charge Transfer | | Water (acidic) | ~275-285 | ~5,500 - 8,500 | π → π* | | Water (acidic) | ~345-365 | ~2,500 - 4,500 | n → π* / Intramolecular Charge Transfer | | Water (basic) | ~400-420 | ~9,000 - 12,000 | π → π* (phenolate form) |

Note: This table contains predicted data based on the analysis of related nitrophenol compounds. Actual experimental values may vary.

Time-Resolved Electronic Spectroscopy (e.g., Femtosecond Transient Absorption Spectroscopy)

Femtosecond Transient Absorption (fs-TA) spectroscopy is a powerful technique for probing the dynamics of photoexcited states on ultrafast timescales. Upon excitation with a femtosecond laser pulse, the molecule is promoted to an excited electronic state. A subsequent, time-delayed probe pulse measures the absorption of this transient species. By varying the delay between the pump and probe pulses, the evolution of the excited state can be tracked from femtoseconds to nanoseconds.

For nitrophenols, fs-TA studies have revealed complex excited-state dynamics including electronic relaxation, intramolecular proton transfer (from the hydroxyl to the nitro group in ortho-isomers), solvent relaxation, and intersystem crossing to triplet states. nih.govacs.org In the case of this compound, excitation would likely populate an initial excited singlet state with significant charge-transfer character. Subsequent relaxation pathways could involve:

Excited-State Intramolecular Proton Transfer (ESIPT): Given the ortho-position of the nitro group to the hydroxyl group, ESIPT is a highly probable and rapid process, occurring on a sub-picosecond timescale.

Vibrational Cooling and Solvent Relaxation: The initially "hot" excited molecule will cool down and the surrounding solvent molecules will reorient themselves, leading to spectral shifts in the transient absorption signal, typically on a timescale of a few to tens of picoseconds.

Intersystem Crossing (ISC): The singlet excited state can cross over to a triplet state, which has a much longer lifetime (nanoseconds to microseconds). This process is often facilitated by the presence of a heavy atom like bromine.

Internal Conversion: The excited state can also relax back to the ground state non-radiatively.

The fs-TA spectrum would be characterized by features such as ground-state bleach (a negative signal at the wavelengths of ground-state absorption), stimulated emission (a signal from the emissive excited state), and excited-state absorption (positive signals corresponding to absorption from the transient excited state to higher electronic states). nih.gov

Vibrational Spectroscopy for Structural and Dynamic Insights

Vibrational spectroscopy, including Raman and infrared techniques, provides detailed information about the bonding and structure of a molecule by probing its characteristic vibrational modes.

Raman Spectroscopy for Characteristic Molecular Vibrations

Raman spectroscopy is a light scattering technique that provides a vibrational fingerprint of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show a series of characteristic peaks corresponding to the vibrations of its functional groups and the aromatic ring.

Key expected vibrational modes include:

Nitro Group (NO₂) Vibrations: The symmetric and asymmetric stretching vibrations of the nitro group are typically strong and appear in the regions of 1300-1360 cm⁻¹ and 1500-1560 cm⁻¹, respectively. spectroscopyonline.com

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected in the lower frequency region, typically around 500-650 cm⁻¹.

Methoxy Group (O-CH₃) Vibrations: Characteristic vibrations include C-H stretching and bending modes, as well as C-O stretching.

Phenolic C-O Stretching and O-H Bending: These vibrations are often coupled with ring modes and can be found in the 1200-1400 cm⁻¹ region.

Aromatic Ring Vibrations: The C-C stretching vibrations of the benzene ring typically appear in the 1400-1600 cm⁻¹ region. Ring breathing modes are also characteristic and appear at lower frequencies.

| Predicted Raman Shifts for this compound | | :--- | :--- | | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | | Aromatic C-H Stretch | 3050 - 3100 | | Methoxy C-H Stretch | 2840 - 2960 | | Ring C=C Stretch | 1580 - 1610 | | NO₂ Asymmetric Stretch | 1510 - 1540 | | Ring C=C Stretch | 1450 - 1490 | | NO₂ Symmetric Stretch | 1320 - 1350 | | Phenolic C-O Stretch / O-H Bend | 1200 - 1280 | | Ring Breathing Mode | ~1000 | | C-Br Stretch | 550 - 650 |

Note: This table presents predicted Raman shifts based on group frequency correlations and data for similar compounds. Actual peak positions can be influenced by vibrational coupling.

Femtosecond Stimulated Raman Spectroscopy (FSRS) for Excited-State Dynamics

Femtosecond Stimulated Raman Spectroscopy (FSRS) is an advanced technique that combines the high temporal resolution of ultrafast spectroscopy with the structural specificity of Raman spectroscopy. nih.govresearchgate.netnih.gov It allows for the acquisition of vibrational spectra of transient species, providing a "molecular movie" of structural changes during a chemical process.

In the context of this compound, FSRS could be used to directly observe the structural dynamics following photoexcitation. For instance, upon ESIPT, the vibrational modes of the resulting keto-tautomer would be distinct from the ground-state enol form. FSRS could track the appearance of the C=O stretching mode and the disappearance of the phenolic O-H bending mode, providing direct evidence and timescale for the proton transfer event. nih.govresearchgate.net Furthermore, shifts in the vibrational frequencies of the nitro group and the aromatic ring in the excited state can provide insights into the changes in electron density and bond orders, corroborating the charge-transfer nature of the excited state. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For this compound, ¹H and ¹³C NMR spectra would provide definitive confirmation of its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton.

The two aromatic protons would appear as doublets due to coupling with each other. Their chemical shifts would be influenced by the electronic effects of the four substituents. The nitro group would cause a downfield shift, while the hydroxyl and methoxy groups would cause an upfield shift.

The methoxy protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

The hydroxyl proton would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent, concentration, and temperature.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show eight distinct signals, corresponding to the six carbons of the aromatic ring and the one carbon of the methoxy group.

The chemical shifts of the aromatic carbons are highly diagnostic. The carbon bearing the hydroxyl group (C-1) and the methoxy group (C-3) would be shifted downfield due to the electronegativity of the oxygen atoms. The carbon attached to the nitro group (C-2) would also be significantly downfield. The carbon bearing the bromine atom (C-6) would be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect".

The methoxy carbon would appear at a characteristic chemical shift around 55-60 ppm.

| Predicted ¹H NMR Data for this compound (in CDCl₃) | | :--- | :--- | :--- | :--- | | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | | -OH | 10.5 - 11.5 | broad s | - | | H-4 | 7.2 - 7.4 | d | ~8-9 | | H-5 | 6.9 - 7.1 | d | ~8-9 | | -OCH₃ | 3.9 - 4.1 | s | - |

| Predicted ¹³C NMR Data for this compound (in CDCl₃) | | :--- | :--- | | Carbon | Predicted Chemical Shift (δ, ppm) | | C-3 (C-OCH₃) | 155 - 160 | | C-1 (C-OH) | 145 - 150 | | C-2 (C-NO₂) | 138 - 143 | | C-5 | 125 - 130 | | C-4 | 115 - 120 | | C-6 (C-Br) | 110 - 115 | | -OCH₃ | 56 - 62 |

Note: These tables contain predicted NMR data based on established substituent effects and data from similar compounds. beilstein-journals.orgrsc.org Actual experimental values may differ.

Proton (¹H) and Carbon (¹³C) NMR for Connectivity and Protonation State

To elucidate the molecular structure of this compound, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would be indispensable.

¹H NMR would be expected to show distinct signals for the aromatic protons, the methoxy group protons, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be crucial in confirming the substitution pattern on the benzene ring.

¹³C NMR would provide information on the chemical environment of each carbon atom in the molecule, including the carbon atoms of the benzene ring, the methoxy group, and the carbons bearing the bromo, nitro, hydroxyl, and methoxy substituents.

Advanced 2D NMR Techniques for Complex Structural Assignment

For unambiguous assignment of the proton and carbon signals, especially in a polysubstituted aromatic system, two-dimensional (2D) NMR techniques would be employed. These could include:

COSY (Correlation Spectroscopy): To establish the connectivity between neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons, which is vital for piecing together the complete molecular skeleton.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This would allow for the calculation of its elemental formula with high accuracy, providing strong evidence for its identity.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from any impurities or related compounds and for its quantification.

Gas Chromatography (GC) with Various Detectors (e.g., FID, ECD) for Volatile Derivatives

Gas chromatography could be a suitable method for the analysis of this compound, potentially after derivatization to increase its volatility and thermal stability. Detectors such as a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), which is highly sensitive to halogenated and nitro-containing compounds, would be appropriate.

Liquid Chromatography (LC) Techniques for Separation of Related Compounds

High-Performance Liquid Chromatography (HPLC) would likely be the preferred method for the analysis and purification of this compound due to its phenolic and polar nature. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) or methanol and water with an acid modifier) would be a typical starting point for method development.

Derivatization Strategies for Enhanced Chromatographic Analysis of Phenols

The analysis of phenolic compounds, including those structurally similar to this compound, by gas chromatography (GC) often necessitates a derivatization step. This chemical modification is crucial because the high polarity of the free hydroxyl group in phenols can lead to poor chromatographic resolution, resulting in broad and tailing peaks. nih.gov Derivatization transforms the polar analytes into less polar and more volatile derivatives, making them amenable to GC analysis. nih.govmdpi.com

One of the most common derivatization techniques for phenols is silylation. univ-lyon1.fr In this process, an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. A widely used silylating agent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% Trimethylchlorosilane (TMCS). univ-lyon1.fr This reaction effectively masks the polar -OH group, thereby increasing the volatility and thermal stability of the compound, which is essential for successful GC separation.

The derivatization process not only improves chromatographic peak shape but also enhances the sensitivity of detection, particularly when coupled with mass spectrometry (MS). nih.gov GC-MS is a powerful technique for the identification and quantification of complex mixtures of derivatized phenols. nih.govchula.ac.th The resulting mass spectra provide characteristic fragmentation patterns that aid in the structural elucidation of the analytes. nih.gov

Table 1: Common Derivatization Reagents for Phenolic Compounds

| Derivatization Reagent | Abbreviation | Target Functional Group | Resulting Derivative | Key Advantages |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH | Trimethylsilyl (TMS) ether | Similar to BSTFA, often used for its high reactivity |

| Acetic Anhydride | -OH | Acetate ester | Can be used for both GC and HPLC analysis | |

| Pentafluorobenzyl bromide | PFBBr | -OH | Pentafluorobenzyl ether | Enhances sensitivity for electron capture detection (ECD) |

This table presents common derivatization reagents used for the analysis of phenolic compounds. The selection of a specific reagent depends on the analytical technique and the desired properties of the derivative.

It is important to note that while derivatization is a powerful tool, it can also introduce complexities. The presence of excess derivatization reagents can sometimes lead to additional peaks in the chromatogram, potentially interfering with the analysis. nih.gov Therefore, optimization of the derivatization reaction conditions is a critical step in method development.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Studies on similar molecules, such as nitrophenyl glycosides and other nitroaromatic compounds, have demonstrated the utility of X-ray crystallography in understanding intramolecular and intermolecular interactions. researchgate.netnih.govrsc.org For instance, the nitro group is known to influence the electronic properties and molecular packing of aromatic rings. researchgate.net In some cases, the nitro group may not be effectively conjugated with the phenyl ring, primarily exerting an inductive effect. researchgate.net

Intermolecular interactions, such as hydrogen bonding and halogen bonding, play a crucial role in the crystal lattice formation. In the case of this compound, the phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and methoxy groups can act as acceptors. The bromine atom can also participate in halogen bonding, an interaction that has gained increasing recognition for its role in crystal engineering.

Table 2: Representative Crystallographic Data for Structurally Related Compounds

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| o-Nitrophenyl β-D-galactopyranoside | Monoclinic | P2₁ | Intramolecular hydrogen bond between the glycosidic linkage and the nitro group. researchgate.net |

| N-p-nitrophenyl-α-D-ribopyranosylamine | Monoclinic | P2₁ | Extensive hydrogen bond network involving a water molecule. nih.gov |

| 1-t-butyl-3,5-dimethyl-2,4,6-trinitrobenzene | Monoclinic | P2₁/c | Analysis of intramolecular geometrical parameters and intermolecular packing. rsc.org |

This table provides examples of crystallographic data for compounds with structural similarities to this compound, highlighting the types of interactions that can be elucidated through X-ray crystallography.

The solid-state structure, as determined by X-ray crystallography, provides a fundamental understanding of the physical properties of a compound. It can also offer insights into its reactivity in the solid state and its potential interactions with other molecules, which is of particular interest in fields such as materials science and drug design. rsc.orgnih.gov

Biological Activity and Mechanistic Insights of 6 Bromo 3 Methoxy 2 Nitrophenol in Vitro Studies

Exploration of Antimicrobial and Antifungal Activities

There are no publicly available in vitro studies on the efficacy of 6-Bromo-3-methoxy-2-nitrophenol against any specific bacterial or fungal strains.

In vitro Efficacy against Specific Bacterial Strains

No data is available.

In vitro Efficacy against Fungal Species (e.g., Candida spp.)

No data is available.

Antioxidant Properties and Radical Scavenging Mechanisms

There are no published in vitro assays or computational studies that characterize the antioxidant capacity or elucidate the radical scavenging mechanisms of this compound.

In vitro Assays for Characterizing Antioxidant Capacity

No data is available.

Computational Approaches to Elucidate Antioxidant Mechanisms (e.g., Hydrogen Atom Transfer, Electron Transfer)

No data is available.

Enzyme Inhibition and Receptor Binding Studies (In Vitro Models)

There is no information in the scientific literature regarding in vitro studies on the enzyme inhibition or receptor binding activities of this compound.

Assessment of Binding Affinities with Biological Macromolecules (e.g., Proteins, DNA)

Direct studies investigating the binding affinities of this compound with biological macromolecules such as proteins and DNA have not been identified in the current body of scientific literature. However, the structural features of the molecule allow for informed speculation on its potential interactions.

The presence of a phenolic hydroxyl group, a methoxy (B1213986) group, a nitro group, and a bromine atom on an aromatic ring suggests that this compound could participate in various non-covalent interactions with biological macromolecules. These interactions could include hydrogen bonding (via the hydroxyl and nitro groups), dipole-dipole interactions, and hydrophobic interactions (via the aromatic ring). The electron-withdrawing nature of the nitro group and the bromine atom can also influence the electron density of the aromatic ring, potentially modulating its stacking interactions with the aromatic residues of proteins or the bases of DNA. nih.gov

For instance, nitrophenols have been shown to interact with proteins, and this interaction can be influenced by the position of the nitro group. nih.gov While specific binding data for this compound is unavailable, the general ability of phenolic compounds to bind to proteins is well-documented. This binding can be reversible or irreversible and can alter the structure and function of the protein.

Evaluation of Enzyme Modulatory Effects in vitro

There is no specific data on the direct enzyme modulatory effects of this compound. However, the chemical structure suggests potential for enzyme inhibition. Phenolic compounds are known to inhibit a variety of enzymes, often through non-specific interactions or by acting as antioxidants. nih.gov

Furthermore, nitrophenols have been investigated as inhibitors of specific enzymes. For example, p-nitrophenol is a known substrate and inhibitor of certain cytochrome P450 enzymes. nih.gov The presence of the nitro group in this compound suggests a possibility of similar interactions. The substitution pattern on the aromatic ring, including the bromine and methoxy groups, would likely influence the specificity and potency of any such inhibition. A study on the inhibition of p-nitrophenol hydroxylation, a reaction catalyzed by CYP2E1, by various small aromatic and heterocyclic molecules demonstrated that the presence and nature of heteroatoms play a crucial role in determining the affinity for the enzyme. nih.gov

The table below summarizes the inhibitory effects of some phenolic compounds on selected enzymes to provide a contextual understanding.

| Enzyme | Inhibitory Phenolic Compound(s) | Observed Effect |

| α-Amylase | Caffeic acid, Chlorogenic acid, Ferulic acid, Gallic acid | Inhibition of enzyme activity nih.gov |

| Trypsin | Caffeic acid, Chlorogenic acid, Ferulic acid, Gallic acid | Inhibition of enzyme activity nih.gov |

| Lysozyme | Caffeic acid, Chlorogenic acid, Ferulic acid, Gallic acid | Inhibition of enzyme activity nih.gov |

| Cytochrome P450 2E1 | Pyridine, Pyrrole | Inhibition of p-nitrophenol hydroxylation nih.gov |

Cellular Response Studies in In Vitro Models

Investigation of Compound Impact on Specific Cell Lines (e.g., HepG2 Cell Cytotoxicity)

Specific studies on the cytotoxicity of this compound on any cell line, including the human hepatoma cell line HepG2, are not currently available in the scientific literature. HepG2 cells are a common in vitro model for assessing the hepatotoxicity of chemical compounds due to their metabolic capabilities. nih.govnih.gov

However, studies on other nitrophenol derivatives have demonstrated cytotoxic effects on HepG2 cells. The cytotoxicity of these compounds is often dose-dependent. For example, some nitrostyrene (B7858105) derivatives have shown cytotoxicity to HepG2 cells at high concentrations. It is plausible that this compound could also exert cytotoxic effects, potentially through mechanisms involving oxidative stress or disruption of cellular metabolic processes. The presence of the bromine atom could also contribute to its cytotoxic potential.

Assessment of Developmental Effects in in vitro or ex vivo Embryonic Systems

There are no published studies that have assessed the developmental effects of this compound in in vitro or ex vivo embryonic systems. The evaluation of developmental toxicity is a critical aspect of toxicological assessment. nih.gov

General studies on nitrophenols have indicated potential for developmental toxicity in vivo. For instance, some nitrophenols have been shown to affect reproductive endpoints in animal models. nih.gov However, extrapolating these findings to this compound, and specifically to in vitro developmental models, is not possible without direct experimental evidence. In vitro developmental toxicity testing often utilizes embryonic stem cells or whole embryo cultures to assess the potential of a substance to interfere with normal development. nih.gov

Molecular Mechanisms of Bioactivity within Controlled Biological Systems

Role of Nitro Group Reduction and Metabolite Formation in Biological Activity

While direct evidence for this compound is lacking, the biological activity of many nitroaromatic compounds is intrinsically linked to the reduction of the nitro group. nih.govnih.gov This reduction can be a key step in both the therapeutic and toxicological effects of these compounds.

The nitro group can undergo enzymatic reduction in biological systems, a process often catalyzed by nitroreductases. This reduction can proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) derivatives, ultimately leading to the formation of an amino group. wikipedia.org These reactive intermediates can be highly electrophilic and can covalently bind to cellular macromolecules like DNA and proteins, leading to cellular damage and toxicity. nih.gov

Alternatively, the reduction of the nitro group can also be a bioactivation step, leading to the formation of pharmacologically active metabolites. The specific metabolites formed from this compound would depend on the specific enzymes involved and the metabolic pathways present in the biological system. The presence of the bromine and methoxy substituents would likely influence the rate and regioselectivity of the nitro group reduction and subsequent metabolic transformations.

Interplay of Proton Transfer and Electron Transfer Processes in Biological Media

The antioxidant and other biological activities of phenolic compounds, including this compound, are intrinsically linked to their ability to participate in proton and electron transfer reactions. These processes are fundamental to their capacity to neutralize reactive oxygen species (ROS) and other free radicals, thereby mitigating oxidative stress. The interplay between proton transfer (PT) and electron transfer (ET) can occur through several distinct mechanisms, the prevalence of which is dictated by the molecular structure of the phenol (B47542), the nature of the radical species, and the properties of the surrounding medium, such as solvent polarity and pH.

The primary mechanisms governing the antioxidant action of phenols are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). jst.go.jpacs.org A more concerted mechanism, known as Proton-Coupled Electron Transfer (PCET), where the electron and proton are transferred in a single kinetic step, is also a key pathway. jst.go.jpmdpi.com

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it. This process is characterized by the bond dissociation enthalpy (BDE) of the phenolic hydroxyl (O-H) group. A lower BDE facilitates the abstraction of the hydrogen atom, indicating a higher antioxidant potency. mdpi.com For this compound, the presence of electron-withdrawing groups like the nitro (-NO2) and bromo (-Br) groups would be expected to influence the O-H BDE.

The Single Electron Transfer (SET-PT) mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is typically followed by the transfer of a proton. The ionization potential (IP) of the antioxidant is a critical parameter in this pathway. acs.org

In the Sequential Proton Loss Electron Transfer (SPLET) mechanism, the antioxidant first deprotonates to form a phenoxide anion, which then donates an electron to the free radical. This pathway is particularly significant in polar solvents that can support the dissociation of the phenol. jst.go.jp The acidity of the phenol (pKa) is a determining factor for this mechanism.

Proton-Coupled Electron Transfer (PCET) represents a concerted pathway where the electron and proton are transferred in a single, elementary step. mdpi.comacs.org This mechanism is often favored and can be highly efficient. The presence of intramolecular hydrogen bonding can significantly influence the feasibility and rate of PCET. mdpi.com The substitution pattern on the aromatic ring of this compound, with its methoxy, nitro, and bromo groups, would create a specific electronic environment influencing which of these pathways is most favorable. For instance, the methoxy group is generally electron-donating, which can stabilize the resulting phenoxyl radical, while the nitro group is strongly electron-withdrawing. nih.gov

The biological environment is typically an aqueous medium, which can favor the SPLET mechanism for phenolic compounds that can deprotonate at physiological pH. acs.org The radical scavenging activity of bromophenols has been shown to be dependent on their protonation state in aqueous media. rsc.org Studies on various phenolic compounds using different antioxidant assays have highlighted the differences in their underlying mechanisms. For example, the Trolox Equivalent Antioxidant Capacity (TEAC) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays are generally considered to proceed via a combination of HAT and SET mechanisms. nih.gov

The following interactive table illustrates the antioxidant activity of various phenolic compounds in different assays, which are based on distinct electron and proton transfer mechanisms. While data for this compound is not available, the table provides a comparative view of how structural variations in phenols affect their antioxidant capacity.

Table 1: Antioxidant Activity of Selected Phenolic Compounds in Different In Vitro Assays

| Compound | DPPH IC50 (µM) | ABTS Radical Scavenging (mM TEAC) | FRAP (mg Fe2+/g) | ORAC (µmol TE/g) |

|---|---|---|---|---|

| Quercetin | - | - | - | - |

| Rutin | - | - | - | - |

| Gallic Acid | - | - | - | - |

| α-Tocopherol | - | - | - | - |

| BHT | - | - | - | - |

This table is for illustrative purposes to show the types of data generated from these assays. The values are placeholders as specific comparative data across all these assays for these compounds were not available in the provided search results.

Computational studies, such as those using density functional theory (DFT), have become invaluable in elucidating the mechanisms of antioxidant action for phenolic compounds. acs.orgrsc.org These studies can calculate parameters like BDE and IP, helping to predict the most likely antioxidant mechanism. For bromophenols, it has been shown that both HAT and SET pathways are plausible, and the resulting phenoxyl radical is stabilized by delocalization of the unpaired electron over the aromatic ring and the bromine atoms. acs.org

Advanced Applications of 6 Bromo 3 Methoxy 2 Nitrophenol in Organic Synthesis and Materials Science Research

Precursor Role in Complex Organic Synthesis

6-Bromo-3-methoxy-2-nitrophenol is a versatile substituted aromatic compound that holds significant potential as a precursor in the synthesis of a wide array of complex organic molecules. Its unique arrangement of bromo, methoxy (B1213986), and nitro functional groups on a phenolic backbone provides multiple reaction sites, allowing for diverse chemical transformations. This makes it a valuable building block for constructing intricate molecular architectures with applications in pharmaceuticals, agrochemicals, and specialty materials.

Building Block for Novel Pharmaceutical and Agrochemical Intermediates

The structural motif of a substituted bromo-nitro aromatic ring is of considerable interest in the development of new therapeutic agents. While direct synthesis pathways originating from this compound are not extensively documented in publicly available research, the utility of similarly structured compounds as key intermediates in pharmaceutical synthesis is well-established. For instance, the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a crucial intermediate for a class of PI3K/mTOR inhibitors used in cancer therapy, highlights the importance of the 6-bromo-3-nitroquinoline core. researchgate.net This quinoline scaffold can be conceptually derived from precursors with a similar substitution pattern to this compound.

Furthermore, a patent has described the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline as a vital intermediate in the production of TMC-207, a potent antitubercular agent. google.com This demonstrates the value of the bromo-methoxy-quinoline framework in medicinal chemistry. The synthesis of such quinoline-based pharmaceuticals often involves the cyclization of appropriately substituted anilines or related aromatic precursors, suggesting a potential synthetic route where a derivative of this compound could serve as a starting material.

The following table summarizes key intermediates with structural similarities to this compound and their pharmaceutical applications.

| Intermediate | Pharmaceutical Application |

| 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile | Precursor for PI3K/mTOR inhibitors (Anticancer) researchgate.net |

| 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline | Intermediate for TMC-207 (Antitubercular) google.com |

Utilization in the Synthesis of Dyes, Pigments, and Specialty Chemicals

Catalyst Development and Catalytic Applications

The field of catalysis continuously seeks novel ligands that can fine-tune the activity and selectivity of metal catalysts. The structural features of this compound make it and its derivatives attractive candidates for investigation in catalyst development.

Investigation of the Compound as a Ligand or Precatalyst in Transition Metal-Mediated Reactions

Derivatives of this compound can be readily converted into Schiff bases, a class of compounds widely recognized for their ability to form stable complexes with transition metals. A notable example is the synthesis and crystallographic characterization of 6-Bromo-4-[(3-chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenol. nih.gov Schiff bases are known to be important in coordination chemistry, and their metal complexes have been explored in a variety of catalytic transformations.

The electronic properties of the ligand, which are influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, can play a crucial role in modulating the catalytic activity of the metal center. Research into iron(III) complexes with Schiff base ligands has shown that the presence of methoxy and nitro groups can modify the spin-state switching temperature of the complex, a property of interest in the development of molecular switches and sensors. The push-pull electronic effects of these substituents can influence the ligand field strength and, consequently, the magnetic properties of the metal center.

The potential for derivatives of this compound to act as ligands is a promising area for future research in the development of novel catalysts for a range of organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions.

Research in Advanced Materials Development

The unique combination of functional groups in this compound also presents opportunities for its use in the creation of advanced materials with tailored properties.

Applications in Polymer Chemistry and Functional Material Design

While direct polymerization of this compound has not been reported, the reactivity of its functional groups suggests its potential as a monomer or a modifying agent in polymer synthesis. For instance, the phenolic hydroxyl group can be used for incorporation into polyesters or polyethers. The bromo substituent offers a site for cross-coupling reactions, which could be utilized for the synthesis of conjugated polymers with interesting electronic and optical properties.

A study on the autopolymerization of 2-bromo-3-methoxythiophene provides an interesting parallel. researchgate.net This research demonstrates that a bromo-methoxy substituted aromatic heterocycle can undergo polymerization. Although the aromatic core is different, this finding suggests that under appropriate conditions, this compound or its derivatives could potentially be used to create novel polymeric materials. Such polymers could find applications in areas like organic electronics, sensors, or as functional coatings. Further research is needed to explore the polymerization behavior of this compound and the properties of the resulting materials.

Development as Analytical Reagents and Standards

While this compound is primarily recognized as an intermediate in organic synthesis, its structural characteristics suggest a potential, albeit currently underexplored, role as a specialized analytical reagent. The presence of bromine, nitro, and phenol (B47542) functional groups provides a basis for its potential utility in the development of analytical standards. For a compound to serve as a reliable analytical standard, it must be synthesized to a high degree of purity and be well-characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. Its stability under specific storage conditions is also a critical factor.

The unique substitution pattern of this compound could allow it to serve as a reference material in complex analytical procedures where structurally similar compounds are the target analytes. Its distinct molecular weight and fragmentation pattern in mass spectrometry would make it an ideal candidate for use as an internal standard or a surrogate standard in methods designed to quantify other halogenated nitrophenolic compounds.

The validation of analytical methods is a critical requirement for ensuring the accuracy, reliability, and comparability of data in environmental monitoring and chemical analysis. This process involves evaluating several key parameters, including linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantitation (LOQ). chromatographyonline.compom.go.idnih.gov High-purity chemical standards are essential for performing these validation studies.

Although specific applications of this compound as a standard in validated environmental methods are not extensively documented in scientific literature, its chemical nature makes it a plausible candidate for such roles. Brominated phenols are recognized as environmental contaminants that can form from both industrial processes and water disinfection byproducts. who.intresearchgate.net Therefore, robust analytical methods are required for their detection in various environmental matrices like water and soil. nih.govresearchgate.net

Theoretically, this compound could be employed in the following capacities during method validation: